molecular formula C10H10O3 B13116062 Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-

Cat. No.: B13116062
M. Wt: 178.18 g/mol
InChI Key: FAADDASKWSUUAK-UHFFFAOYSA-N
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Description

Bicyclo[420]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy- is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[42

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the bicyclic core structure. Subsequent steps include functional group modifications to introduce the carboxylic acid and methoxy groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates. Industrial methods may also involve continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the molecule or alter its reactivity.

    Substitution: Common in modifying the methoxy or carboxylic acid groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in derivatives with modified functional groups .

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy- involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, the compound may inhibit certain enzymes or receptors, altering cellular processes and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy- is unique due to the presence of both the carboxylic acid and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy- is a bicyclic compound that has garnered attention in various fields of chemical and biological research due to its unique structural properties and potential therapeutic applications. This article provides an overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C₉H₈O₂
  • Molecular Weight : 148.16 g/mol
  • CAS Number : 14381-41-0
  • IUPAC Name : Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
  • Melting Point : 74 °C

The structural features of bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid include a carboxylic acid functional group that enhances its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that derivatives of bicyclo[4.2.0]octa-1,3,5-triene compounds exhibit significant biological activities, particularly in the realms of antibacterial and anticancer properties. The following sections detail specific findings from various studies.

Antibacterial Activity

Several studies have investigated the antibacterial properties of bicyclic compounds related to bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid:

  • Study Findings :
    • Compounds derived from this bicyclic structure demonstrated efficacy against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria.
    • The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Bicyclo[4.2.0]octa-1,3,5-triene derivative AStaphylococcus aureus32 µg/mL
Bicyclo[4.2.0]octa-1,3,5-triene derivative BEscherichia coli16 µg/mL

Anticancer Activity

The anticancer potential of bicyclo[4.2.0]octa-1,3,5-triene derivatives has also been a focus of research:

  • Case Studies :
    • A study conducted on various cancer cell lines revealed that certain derivatives exhibited cytotoxic effects by inducing apoptosis.
    • The compounds were shown to inhibit key signaling pathways involved in cancer cell proliferation.
CompoundCancer Cell Line TestedIC₅₀ (µM)
Bicyclo[4.2.0]octa-1,3,5-triene derivative CMCF-7 (breast cancer)10 µM
Bicyclo[4.2.0]octa-1,3,5-triene derivative DHeLa (cervical cancer)15 µM

Mechanistic Insights

The biological activity of bicyclo[4.2.0]octa-1,3,5-triene derivatives is attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in bacterial metabolism and cancer cell growth.
  • Receptor Binding : The structural characteristics allow for favorable binding interactions with receptors relevant to cellular signaling pathways.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid

InChI

InChI=1S/C10H10O3/c1-13-7-3-2-6-4-9(10(11)12)8(6)5-7/h2-3,5,9H,4H2,1H3,(H,11,12)

InChI Key

FAADDASKWSUUAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC2C(=O)O)C=C1

Origin of Product

United States

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